molecular formula C16H22FN3O2S B7074713 N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-3-fluoro-5-methylbenzenesulfonamide

N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-3-fluoro-5-methylbenzenesulfonamide

Cat. No.: B7074713
M. Wt: 339.4 g/mol
InChI Key: KGYOHMALCMELRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-3-fluoro-5-methylbenzenesulfonamide is a complex organic compound characterized by its unique structural components. This compound features a pyrazole ring substituted with a 2,2-dimethylpropyl group and a methyl group, along with a benzenesulfonamide moiety that includes a fluorine atom and a methyl group. Such structural diversity makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-3-fluoro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2S/c1-11-6-12(17)8-14(7-11)23(21,22)19-15-9-13(18-20(15)5)10-16(2,3)4/h6-9,19H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYOHMALCMELRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=NN2C)CC(C)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-3-fluoro-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 2,2-dimethyl-1,3-propanedione can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Substitution Reactions: The 3,5-dimethylpyrazole can then undergo alkylation with 2,2-dimethylpropyl bromide in the presence of a base like potassium carbonate to introduce the 2,2-dimethylpropyl group.

    Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with 3-fluoro-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can be a site for nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it useful in organic synthesis.

Biology

Biologically, the compound can be studied for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests it might have antibacterial properties, similar to other sulfonamide drugs.

Medicine

In medicine, research might focus on its potential therapeutic effects. The fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-3-fluoro-5-methylbenzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzyme activity by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-5-methylfuran-2-sulfonamide
  • N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Uniqueness

Compared to similar compounds, N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-3-fluoro-5-methylbenzenesulfonamide is unique due to the presence of the fluorine atom on the benzene ring. This fluorine atom can significantly alter the compound’s chemical reactivity and biological activity, potentially enhancing its effectiveness in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.